Superior IDO1 Cellular Potency Relative to Epacadostat in HeLa Cells
In IFN-γ-stimulated human HeLa cells, 5-Bromo-3-(2,3-dimethylanilino)indol-2-one exhibits an IC50 of 22 nM for IDO1 inhibition , whereas epacadostat, a clinical-stage IDO1 inhibitor, shows an IC50 of 75 nM in a comparable cell-based assay measuring kynurenine reduction . This represents a 3.4-fold improvement in cellular potency for the target compound.
| Evidence Dimension | IDO1 Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Epacadostat: 75 nM |
| Quantified Difference | 3.4-fold lower IC50 (higher potency) |
| Conditions | IFN-γ-stimulated HeLa cells, kynurenine reduction assay, 48 hr incubation |
Why This Matters
This superior cellular potency against a clinically relevant comparator suggests that this compound may serve as a more effective chemical probe for IDO1 target validation in cellular models.
- [1] BindingDB. (n.d.). BDBM50233428 (CHEMBL4072733) - 5-Bromo-3-(2,3-dimethylanilino)indol-2-one. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50233428 View Source
- [2] BindingDB. (n.d.). BDBM50126143 - Epacadostat (INCB-024360). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50126143 View Source
